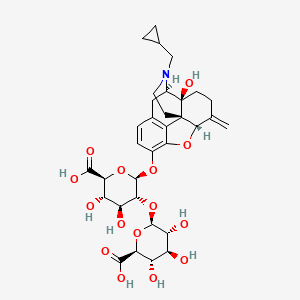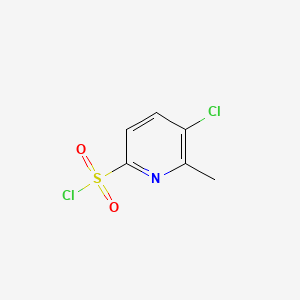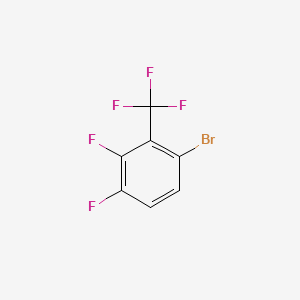![molecular formula C18H33BrO2Si2 B569945 4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene CAS No. 1108192-19-3](/img/structure/B569945.png)
4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is a complex organosilicon compound It is characterized by the presence of bromine, tert-butyl groups, and dimethylsilyl groups attached to a phenoxy structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene typically involves multiple steps. One common method includes the bromination of a phenoxy compound followed by the introduction of tert-butyl and dimethylsilyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of automated systems for the addition of reagents and monitoring of reaction parameters is crucial to maintain consistency and efficiency in production.
化学反应分析
Types of Reactions
4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like chlorine or iodine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce various halogenated derivatives.
科学研究应用
Chemistry
In chemistry, 4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene is used as a precursor for the synthesis of more complex organosilicon compounds. It is also utilized in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its unique structure allows it to interact with biological molecules in specific ways, making it a valuable tool for biochemical studies.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and the synthesis of pharmaceutical intermediates.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications in material science and engineering.
作用机制
The mechanism of action of 4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene involves its interaction with molecular targets through its bromine and silyl groups. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved may include enzyme inhibition, receptor binding, and modulation of signal transduction processes.
相似化合物的比较
Similar Compounds
[4-Chloro-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane: Similar structure but with chlorine instead of bromine.
[4-Iodo-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane: Similar structure but with iodine instead of bromine.
[4-Fluoro-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane: Similar structure but with fluorine instead of bromine.
Uniqueness
The presence of bromine in 4-Bromo-1,2-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]benzene imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. Bromine’s intermediate reactivity between chlorine and iodine allows for specific chemical transformations that are not as easily achieved with other halogens.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
[4-bromo-2-[tert-butyl(dimethyl)silyl]oxyphenoxy]-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33BrO2Si2/c1-17(2,3)22(7,8)20-15-12-11-14(19)13-16(15)21-23(9,10)18(4,5)6/h11-13H,1-10H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWFPEHYUDLLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C=C1)Br)O[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33BrO2Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
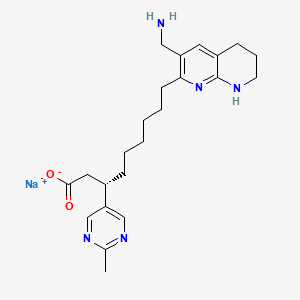
![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-2-amine Hydrochloride](/img/structure/B569864.png)
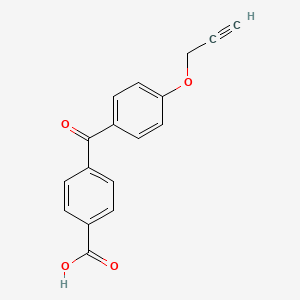
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)

![O-Dibenzo[b,f][1,4]thiazepinyl Quetiapine](/img/structure/B569872.png)
![4-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B569876.png)
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569877.png)
